molecular formula C16H14ClNO B3461453 1-(3-chloro-4-methylbenzoyl)indoline

1-(3-chloro-4-methylbenzoyl)indoline

Cat. No.: B3461453
M. Wt: 271.74 g/mol
InChI Key: HDBINIJJZODGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylbenzoyl)indoline is a chemical compound designed for research and development purposes. While specific biological data for this indoline derivative is not currently available in the scientific literature, it is structurally related to a class of N-benzoylindoles that have been investigated as inhibitors of Human Neutrophil Elastase (HNE), a serine protease considered an important therapeutic target for inflammatory diseases such as COPD, cystic fibrosis, and acute lung injury . The key structural difference lies in the core scaffold: indoline is a partially saturated structure, while indole is fully aromatic. This difference can significantly influence a molecule's binding mode and biological activity, as the nitrogen at position 2 in related heterocyclic systems has been demonstrated to be critical for potent HNE inhibition . This compound serves as a valuable building block in medicinal chemistry, particularly for scaffold-hopping strategies aimed at discovering new biologically active molecules by modifying the central core of a known lead compound . The indoline motif is a key structural unit present in numerous natural and bioactive compounds . Researchers can utilize this chemical in the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, and in the exploration of new pharmacophores for various enzyme targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-chloro-4-methylphenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-11-6-7-13(10-14(11)17)16(19)18-9-8-12-4-2-3-5-15(12)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBINIJJZODGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the recommended methods for synthesizing 1-(3-chloro-4-methylbenzoyl)indoline, and how can reaction conditions be optimized?

A practical approach involves refluxing indoline derivatives with substituted benzoyl chlorides in polar aprotic solvents (e.g., DMF) in the presence of a base like K₂CO₃. For example, details a similar synthesis for a chloro-substituted indolinone, achieving a 74% yield after recrystallization from methanol. Optimization includes controlling reaction time (6–8 hours), stoichiometric ratios (1:1), and post-reaction purification via solvent extraction (e.g., dichloromethane) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C1=O1 at 1.208 Å, N1–C1 at 1.364 Å in related compounds) and confirms molecular planarity .
  • NMR spectroscopy : Identifies substituent positions (e.g., aromatic protons in the 6.5–8.0 ppm range for indoline derivatives).
  • Mass spectrometry : Validates molecular weight (e.g., via ESI-MS, as shown in for similar chloro-indole compounds) .

Q. How should researchers approach the initial refinement of crystal structures using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Inputting processed intensity data (e.g., from APEX2 or SAINT) into SHELXTL.
  • Using commands like L.S. 10 for least-squares refinement and CONF to check stereochemical restraints.
  • Validating results with R-factors (target < 0.05) and analyzing residual electron density maps .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational models for this compound?

  • Cross-validation : Compare experimental X-ray bond lengths (e.g., C–Cl at ~1.74 Å) with DFT-optimized geometries.
  • Torsional analysis : Use software like Gaussian or ORCA to model rotational barriers of the benzoyl group and compare with NMR coupling constants.
  • Error analysis : Investigate solvent effects or crystal packing forces (e.g., π-π interactions at 3.8 Å in ) that may distort computational predictions .

Q. What strategies address anisotropic displacement ellipsoids in X-ray studies of halogenated indoline derivatives?

  • Use ORTEP for Windows to visualize anisotropic displacement parameters (ADPs) and identify thermal motion artifacts.
  • Apply rigid-bond restraints (e.g., RIGU in SHELXL) to suppress unrealistic ADPs for heavy atoms like chlorine.
  • Validate ADPs using Hirshfeld rigidity tests or comparative analysis with similar structures (e.g., ’s spiro-pyrrolidinone compound) .

Q. What methodological considerations are critical when analyzing π-π interactions in crystal packing?

  • Centroid distance measurement : Use Mercury or PLATON to calculate centroid-to-centroid distances (e.g., 3.82 Å in ).
  • Electrostatic profiling : Map electrostatic potential surfaces (EPS) to assess interaction strength.
  • Thermal ellipsoid alignment : Ensure overlapping π-systems are not artifacts of thermal motion .

Q. How can density functional theory (DFT) predict electronic properties of this compound?

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., chlorophenyl groups lower LUMO energy).
  • Natural bond orbital (NBO) analysis : Identify hyperconjugation effects (e.g., between carbonyl and indoline groups).
  • Charge distribution : Compare Mulliken charges with X-ray-derived electron density maps .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data be reconciled?

  • Multi-method validation : Cross-check X-ray-derived dihedral angles (e.g., 77.05° between rings in ) with NOESY NMR correlations.
  • Twinned crystal analysis : Use CELL_NOW (Bruker) or TwinRotMat (WinGX) to detect twinning, which may distort XRD data.
  • Systematic error checks : Re-examine data collection parameters (e.g., absorption correction for heavy atoms like chlorine) .

Methodological Tables

Technique Application Key Parameters
X-ray crystallographyBond length/angle validationR-factor < 0.05; C–Cl: 1.72–1.76 Å
SHELXL refinementSmall-molecule structure solutionL.S. cycles; ADP restraints
DFT (B3LYP/6-311G**)Electronic property predictionHOMO-LUMO gap; NBO charges
ESI-MSMolecular weight confirmationm/z = [M+H]⁺ (e.g., 351.9 for C20H13ClFNO)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-chloro-4-methylbenzoyl)indoline
Reactant of Route 2
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1-(3-chloro-4-methylbenzoyl)indoline

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